REACTION_SMILES
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[CH3:26][C:27](=[O:28])[O:29][C:30](=[O:31])[CH3:32].[CH3:33][C:34](=[O:35])[Cl:36].[Na+:25].[O-:21][C:22]([OH:23])=[O:24].[OH:1][c:2]1[cH:3][c:4]2[c:5]3[c:6]([CH3:20])[c:7]4[c:8]([c:9]([CH3:15])[c:10]3[nH:11][c:12]2[cH:13][cH:14]1)[cH:16][cH:17][n:18][cH:19]4>>[O:1]([c:2]1[cH:3][c:4]2[c:5]3[c:6]([CH3:20])[c:7]4[c:8]([c:9]([CH3:15])[c:10]3[nH:11][c:12]2[cH:13][cH:14]1)[cH:16][cH:17][n:18][cH:19]4)[C:27]([CH3:26])=[O:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c2ccncc2c(C)c2c1[nH]c1ccc(O)cc12
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc2[nH]c3c(C)c4ccncc4c(C)c3c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |